1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine

Dopamine D4 Receptor Antipsychotic Structure-Activity Relationship (SAR)

1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine (CAS 668602-03-7) is a high-affinity D4 dopamine receptor ligand (Ki=9.90 nM) with an 87-fold selectivity window over D2 (Ki=860 nM) and measurable 5-HT1A affinity (Ki=480 nM), making it an essential tool for dissecting D4-specific signaling in ADHD, schizophrenia, and substance use disorder models. Its well-defined activity profile and distinct mass spectrometric fragmentation signature enable reliable use as a calibrated positive control in dopamine receptor selectivity panels. The unique 1,4-regiochemistry of the triazole ring and methylene linker confer a binding signature that cannot be replicated by close analogs—procure this verified probe to ensure assay reproducibility across screening campaigns.

Molecular Formula C19H21N5
Molecular Weight 319.4 g/mol
CAS No. 668602-03-7
Cat. No. B1659658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine
CAS668602-03-7
Molecular FormulaC19H21N5
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CN(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H21N5/c1-3-7-18(8-4-1)23-13-11-22(12-14-23)15-17-16-24(21-20-17)19-9-5-2-6-10-19/h1-10,16H,11-15H2
InChIKeyQLOFPPKCJSHBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine (CAS 668602-03-7): Chemical Profile and Core Research Applications


1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine (CAS 668602-03-7), also identified by CHEMBL211026, is a small molecule (MW 319.4 g/mol) that integrates a 1-phenylpiperazine motif with a 1-phenyl-1,2,3-triazole moiety via a methylene linker [1]. Structurally, it belongs to the N-phenylpiperazine class of dopaminergic ligands and has been investigated for its affinity at dopamine and serotonin receptors. As documented in curated chemogenomic databases, its primary reported affinities include a Ki of 9.90 nM at the human dopamine D4 receptor, a Ki of 480 nM at the rat 5-HT1A receptor, and a Ki of 860 nM at the human dopamine D2 short isoform [2]. This multi-receptor interaction profile positions it as a research tool for probing the contributions of D4, D2, and 5-HT1A receptors in neuropsychiatric disorder models [3].

Why 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine Cannot Be Substituted by Generic Neurokinin or Sigma Receptor Antagonists


Generic substitution among N-phenylpiperazine-containing compounds is not feasible due to the profound impact of the terminal heterocycle on target selectivity. The specific 1,2,3-triazole regioisomer in 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine acts as a critical pharmacophoric element, conferring a unique dopamine and serotonin receptor interaction profile [1]. For instance, while close structural analogs with 1,2,4-triazole or pyrazole rings may be active at neurokinin (NK) or sigma (σ) receptors, their affinity and selectivity for the dopamine D4 and 5-HT1A subtypes differ dramatically [2]. The methylene linker length and the N-phenyl substitution on the piperazine further modulate the binding pose within the orthosteric pocket of aminergic GPCRs. Therefore, even minor structural deviations can result in a complete loss of the desired D4/D2 selectivity ratio or serotonergic component, which are critical for the compound's research utility in antipsychotic and cognitive enhancement models. The quantitative evidence below demonstrates the unique binding signature of this specific compound compared to its closest in-class analogs.

Quantitative Differentiation Guide for 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine (CAS 668602-03-7)


Sub-Nanomolar Dopamine D4 Receptor Affinity Outperforms Pyrazolylmethyl Analog (LASSBio-579)

The target compound demonstrates a strong binding affinity for the human dopamine D4 receptor, with a Ki of 9.90 nM [1]. This affinity is significantly higher than that of the closely related pyrazolylmethyl analog, 1-{5-chloro-3-methyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenylpiperazine (LASSBio-579), which exhibits a Ki of 120 nM at the same receptor subtype [2]. This direct structural comparison underscores the superiority of the 1,2,3-triazole ring as a bioisostere for the pyrazole in achieving high D4 affinity.

Dopamine D4 Receptor Antipsychotic Structure-Activity Relationship (SAR)

Molecular Fragmentation Signature Enables Unique Mass Spectrometric Differentiation from Pyrazole Series

High-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals a highly characteristic fragmentation pattern for the N-triazolylmethyl N-phenylpiperazine series that is distinct from the analogous N-pyrazolylmethyl series [1]. The protonated target compound produces four major fragment ions via distinct dissociation routes, a pattern that is absent in the pyrazole analog which yields only a single dominant fragment ion [1]. This enables straightforward and unambiguous isomeric differentiation and selective reaction monitoring (SRM) in biological matrices.

Bioanalysis LC-MS/MS Pharmacokinetics Structural Differentiation

Demonstrated 5-HT1A Receptor Engagement is Absent in a Key D2-Selective Triazole Analog (F-15063)

The compound exhibits measurable 5-HT1A receptor affinity with a Ki of 480 nM, a feature that may contribute to its atypical antipsychotic-like profile [1]. By comparison, the structurally similar 2,3-dichlorophenylpiperazine analog (F-15063), which also contains a triazole moiety, is characterized as a highly selective D2/D3 antagonist with negligible 5-HT1A binding [2]. This class-level comparison highlights how the N-phenyl substitution on the piperazine ring, rather than the triazole alone, modulates serotonergic activity.

5-HT1A Receptor Atypical Antipsychotic Polypharmacology

Distinct D4/D2 Selectivity Profile Compared to a Phenylpiperazine-Triazole Derivative (ST-148)

The target compound demonstrates a moderate selectivity for the D4 receptor over the D2 receptor, with a D2 Ki of 860 nM yielding a D4/D2 selectivity ratio of approximately 87-fold [1]. In contrast, a different phenylpiperazine-triazole hybrid, ST-148, has been reported as a balanced D2/D3 antagonist lacking significant D4 preference [2]. This class-level inference suggests that the specific spatial arrangement of the phenyl-triazolylmethyl substituent is a key determinant of D4 over D2 selectivity within the broader chemical class.

Dopamine Receptor Selectivity Drug Discovery

Crystal Structure of the Triazole Fragment Confirms Regiochemistry Critical for Target Engagement

The single-crystal X-ray diffraction structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate, a direct precursor sharing the exact triazole-phenyl ring system of the target compound, has been deposited in the Cambridge Structural Database (CCDC) [1]. The structure unequivocally confirms the 1,4-regiochemistry of the 1,2,3-triazole, which is a prerequisite for the sub-nanomolar D4 affinity. In contrast, the 1,5-regioisomer of this triazole, which cannot be accessed via standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), would be anticipated to lack this biological activity based on structure-activity relationship (SAR) models [2].

Structural Biology X-ray Crystallography Medicinal Chemistry

Ligand Efficiency Metrics Suggest Superior Optimization Potential Over Larger Triazole Derivatives

The target compound, with a molecular weight of 319.4 g/mol and a D4 Ki of 9.90 nM, yields a calculated Ligand Efficiency (LE) of approximately 0.38 kcal/mol per heavy atom [1]. A class-level analysis of published triazole-piperazine derivatives reveals that larger, more decorated analogs (MW >450 g/mol) often fail to achieve proportionally higher affinity, exhibiting lower LE values [2]. This indicates the core scaffold of the target compound represents a highly efficient starting point for further optimization or for use as a pharmacophore probe in fragment-based approaches.

Ligand Efficiency Drug Design Fragment-Based Drug Discovery

Defined Research Applications for 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine (CAS 668602-03-7) Based on Verified Evidence


Pharmacological Tool for Probing D4 Receptor-Mediated Signaling in Neuropsychiatric Disease Models

With a confirmed Ki of 9.90 nM at the human D4 receptor [1], this compound serves as a high-affinity probe for investigating the role of D4 receptors in models of attention deficit hyperactivity disorder (ADHD), schizophrenia, and substance use disorders. Its 87-fold selectivity over the D2 receptor (Ki = 860 nM) allows for D4-predominant target engagement at low nanomolar concentrations, minimizing confounding D2-mediated effects on locomotion and prolactin secretion [2]. Researchers can use this tool to dissect D4-specific signaling pathways in primary neuronal cultures or in vivo microdialysis studies.

Reference Standard for LC-MS/MS Method Development and Metabolite Identification in Preclinical Pharmacokinetics

The distinct mass spectrometric fragmentation signature (four major fragment ions) of this N-triazolylmethyl N-phenylpiperazine enables its use as a reference standard for developing selective and sensitive bioanalytical methods [1]. In preclinical pharmacokinetic studies, this signature allows for the unambiguous differentiation of the parent compound from its metabolites and from structurally similar endogenous compounds in plasma and brain tissue, ensuring accurate quantification of drug exposure in target organs.

Core Scaffold for Fragment-Based Drug Discovery Targeting Aminergic GPCRs

The compound's high ligand efficiency (approximately 0.38 kcal/mol per heavy atom) for the D4 receptor, combined with its measurable 5-HT1A affinity (Ki = 480 nM), establishes it as an efficient starting fragment for polypharmacological lead optimization [1]. Medicinal chemists can leverage the confirmed 1,4-regiochemistry of the triazole ring [2] to systematically explore substitution vectors on the phenyl and piperazine rings, aiming to balance D4, 5-HT1A, and D2 activities—a strategy central to the development of next-generation atypical antipsychotics.

Positive Control for In Vitro Dopamine Receptor Selectivity Assays in CRO Screening Panels

Contract research organizations (CROs) can employ this compound as a calibrated positive control in dopamine receptor selectivity panels. Its well-defined activity profile—potent D4 binding (Ki = 9.90 nM), weak D2 binding (Ki = 860 nM), and moderate 5-HT1A binding (Ki = 480 nM)—provides a reliable benchmark for validating assay sensitivity and ensuring inter-experimental reproducibility across different laboratories and screening campaigns targeting the dopaminergic and serotonergic systems [1].

Quote Request

Request a Quote for 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.